Pyruvamide

描述

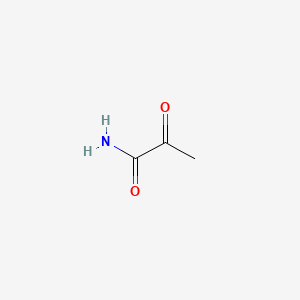

Structure

3D Structure

属性

IUPAC Name |

2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLWERNILTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212433 | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-66-3 | |

| Record name | Pyruvamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC349134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRUVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pyruvamide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in biochemical and pharmaceutical research. As a structural analogue of the key metabolic intermediate pyruvate (B1213749), this compound holds the potential to interact with and modulate various enzymatic and signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its known biological activities and explores its potential applications in drug development, supported by detailed experimental protocols and pathway visualizations to facilitate further research.

Chemical Structure and Identification

This compound, systematically named 2-oxopropanamide, is a simple yet functionally important organic compound. Its structure features a central carbonyl group adjacent to both a methyl group and an amide group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-oxopropanamide |

| Synonyms | This compound, Acetylformamide |

| CAS Number | 631-66-3 |

| Molecular Formula | C₃H₅NO₂ |

| Molecular Weight | 87.08 g/mol |

| InChI Key | FPOLWERNILTNDK-UHFFFAOYSA-N |

| SMILES | CC(=O)C(=O)N |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for predicting its behavior in biological systems. The following table summarizes key computed and, where available, experimental properties.

| Property | Value | Data Type |

| Melting Point | 20.44 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |

| Boiling Point | 200.88 °C | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |

| Water Solubility | 143753 mg/L | Computed (for N,N-dimethyl-2-oxopropanamide)[1] |

| logP | -1.0 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bond Count | 1 | Computed |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the ammonolysis of an ester of pyruvic acid, such as ethyl pyruvate.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Oxopropanamide

This protocol is adapted from a patented method for the preparation of a related compound, which utilizes the synthesis of 2-oxopropanamide as an intermediate step.

Materials:

-

Ethyl 2-oxopropanoate (Ethyl pyruvate)

-

Ammonia (B1221849) in methanol (B129727) solution (e.g., 7N)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in a minimal amount of methanol.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of ethyl pyruvate.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room temperature, continuing to stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or column chromatography, although in some cases, simple evaporation of the solvent may yield a product of sufficient purity for subsequent steps.[1]

Reactivity

The reactivity of this compound is dictated by its two carbonyl groups and the amide functionality.

-

Hydrolysis: The amide bond of this compound can be hydrolyzed under acidic or basic conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it may be catalyzed by amidase enzymes.

-

Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to nucleophilic attack.

-

Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like sodium borohydride (B1222165) to form lactamide (B1674226) (2-hydroxypropanamide). Stronger reducing agents may also reduce the amide carbonyl.

-

Reaction with Organometallics: Grignard reagents and other organometallic compounds can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.

-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals:

-

A singlet for the methyl protons (CH₃), anticipated in the region of δ 2.0-2.5 ppm.

-

A broad singlet for the amide protons (-NH₂), which can appear over a wide chemical shift range (typically δ 5.0-8.0 ppm) and its position is dependent on solvent and concentration.

-

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:

-

A signal for the methyl carbon (CH₃).

-

A signal for the ketone carbonyl carbon (C=O).

-

A signal for the amide carbonyl carbon (C=O).

-

Note: Experimentally obtained NMR spectra for this compound are not widely published. The predicted chemical shifts are based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected absorptions include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 | N-H stretch | Amide (-NH₂) |

| ~1720 | C=O stretch | Ketone |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600 | N-H bend (Amide II) | Amide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.[2] The molecular ion peak (M⁺) would be observed at an m/z of 87. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) or the acetyl group (CH₃CO-).

Biological Significance and Potential Applications

While research specifically targeting this compound is still emerging, its close structural relationship to pyruvate suggests several potential areas of biological activity and therapeutic application.

Role in Metabolic Pathways

Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and other anabolic and catabolic pathways. Due to its structural similarity, this compound may act as a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate dehydrogenase and lactate (B86563) dehydrogenase.

Logical Relationship of this compound to Glycolysis:

References

Pyruvamide: A Technical Overview of its Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvamide (CAS No. 631-66-3), a simple amide derivative of pyruvic acid, is a molecule of interest in various biological contexts. This technical guide provides a comprehensive overview of its known chemical and physical properties, safety information, and its role as an activator of yeast pyruvate (B1213749) decarboxylase. While extensive research on its broader biological activities and specific signaling pathways in mammalian systems is limited, this document consolidates the available information to serve as a foundational resource for further investigation.

Chemical and Physical Properties

This compound, also known as 2-oxopropanamide, is a small organic molecule with the chemical formula C₃H₅NO₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 631-66-3 | [1][2] |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molecular Weight | 87.08 g/mol | [1] |

| IUPAC Name | 2-oxopropanamide | [1] |

| Synonyms | Pyruvic acid amide, Acetylcarboxamide | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Safety Data Sheet (SDS)

Table 2: Summary of Safety Information for this compound

| Hazard Identification | Precautionary Statements | First Aid Measures |

| Not classified as hazardous | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

This information is a summary and should not replace a full safety data sheet. Users should consult the original SDS for complete safety information.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its role as an activator of the enzyme pyruvate decarboxylase (PDC) in yeast.

Activation of Yeast Pyruvate Decarboxylase

Research has shown that this compound can activate yeast pyruvate decarboxylase, a key enzyme in alcoholic fermentation. A crystallographic and kinetic study has provided insights into the structural basis of this activation.

The following is a summarized methodology based on the study of the complex between yeast PDC and this compound:

-

Crystallization: The complex of thiamine (B1217682) diphosphate-dependent tetrameric enzyme pyruvate decarboxylase from brewer's yeast with the activator this compound is crystallized.

-

X-ray Diffraction Data Collection: X-ray diffraction data is collected from the crystals to a resolution of 2.4 Å.

-

Structure Determination and Refinement: The crystal structure is determined and refined to analyze the binding of this compound and the conformational changes in the enzyme.

-

Kinetic Experiments: The effect of this compound on the substrate activation of PDC is measured. This involves monitoring the enzyme's activity in the presence of varying concentrations of the substrate (pyruvate) and the activator (this compound). The impact of modifying cysteine residues on activation is also assessed.

The study suggests a mechanism where the binding of this compound triggers a disorder-to-order transition in two active-site loop regions of the enzyme. This conformational change is a key event in the activation process.

Caption: Proposed mechanism of Pyruvate Decarboxylase activation by this compound.

Further Research and Conclusion

While the role of this compound in activating yeast PDC is established, its broader biological significance, particularly in mammalian systems, remains largely unexplored. There is a notable lack of publicly available data on its toxicology, pharmacokinetics, and effects on other cellular pathways. This technical guide highlights the existing knowledge and underscores the need for further research to elucidate the full biological profile of this compound. Such studies would be invaluable for researchers and professionals in drug development and other scientific fields.

References

Pyruvamide: A Technical Guide on its Analysis and Potential Role as a Metabolite of Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvic acid is a cornerstone of cellular metabolism, positioned at the nexus of glycolysis, the citric acid cycle, and amino acid synthesis. Its close chemical relative, pyruvamide, the primary amide derivative, represents a potential, though less-explored, metabolite. While the enzymatic conversion of pyruvic acid to this compound in biological systems is not well-documented, understanding the potential for this conversion and the physiological role of this compound is a subject of scientific interest. This technical guide outlines the metabolic context of pyruvic acid, explores the potential formation and significance of this compound, and provides a detailed experimental protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Centrality of Pyruvic Acid in Metabolism

Pyruvic acid, which exists predominantly as its conjugate base pyruvate (B1213749) in physiological conditions, is the final product of the glycolytic pathway.[1] In this process, a single glucose molecule is cleaved into two molecules of pyruvate, generating ATP and NADH for cellular energy.[1] The metabolic fate of pyruvate is critical and depends on the cell's energetic state and oxygen availability. It can be:

-

Converted to Acetyl-CoA: In aerobic conditions, pyruvate enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, the primary fuel for the citric acid (Krebs) cycle.[1]

-

Converted to Lactate (B86563): Under anaerobic conditions, pyruvate is reduced to lactate to regenerate NAD+ for glycolysis to continue.[1]

-

Converted to Alanine: Through transamination, pyruvate can be converted to the amino acid alanine.

-

Used in Gluconeogenesis: Pyruvate serves as a key starting substrate for the synthesis of glucose.[1]

Given this central role, any derivative, such as this compound, warrants investigation for its potential to modulate these fundamental pathways or exhibit unique biological activities.

This compound: Formation and Potential Biological Significance

The conversion of a carboxylic acid to a primary amide is a fundamental organic reaction known as amidation. While the direct enzymatic amidation of pyruvic acid to this compound is not a well-established metabolic pathway, the chemical relationship is straightforward. Conversely, the hydrolysis of this compound can yield pyruvic acid. This chemical link suggests that this compound, if formed, could serve as a metabolic precursor or storage form of pyruvate.

Hypothetical Formation Pathway

The formation of this compound from pyruvic acid would involve the reaction of the carboxylic acid group with an ammonia (B1221849) source. This could hypothetically be catalyzed by an undiscovered ligase or synthetase enzyme.

Potential Neuroprotective Role

Extensive research has highlighted the neuroprotective effects of pyruvate. It has been shown to reduce neuronal damage caused by oxidative stress, glutamate (B1630785) excitotoxicity, and overactivation of poly-ADP ribose polymerase-1 (PARP-1).[2] Pyruvate's ability to scavenge reactive oxygen species and support mitochondrial function contributes to these protective effects.[2] Given its structural similarity, it is plausible that this compound could exert similar neuroprotective actions, potentially acting as a more stable pro-drug that is slowly hydrolyzed to pyruvate in brain tissue.

Quantitative Analysis of this compound

To investigate the presence and physiological concentrations of this compound, a sensitive and specific analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples.

Experimental Protocol: this compound Quantification in Plasma by LC-MS/MS

This protocol is adapted from established methods for similar small, polar analytes like pyrazinamide.[3]

Objective: To accurately quantify the concentration of this compound in human plasma.

1. Materials and Reagents:

-

This compound analytical standard

-

This compound-¹³C₃ (or other suitable stable isotope-labeled) internal standard (IS)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (K₂EDTA anticoagulant)

-

96-well protein precipitation plates

2. Standard and Quality Control (QC) Preparation:

-

Prepare primary stock solutions of this compound and the IS in methanol (1 mg/mL).

-

Prepare serial dilutions for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking the stock solution into blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.

-

Add 10 µL of IS working solution (e.g., 500 ng/mL) to each well, except for blank samples.

-

Add 200 µL of cold methanol containing 0.1% formic acid to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Equilibrate at 5% B

-

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion (m/z) 88.04 → Product ion (m/z) 44.05

-

This compound-¹³C₃ (IS): Precursor ion (m/z) 91.05 → Product ion (m/z) 46.05

-

5. Data Analysis:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (this compound Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression with 1/x² weighting.

-

Determine the concentration of this compound in unknown samples and QCs from the calibration curve.

References

- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 2. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyruvamide: An Examination of Its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of the scientific literature reveals a significant scarcity of data regarding the direct therapeutic applications of Pyruvamide (2-oxopropanamide). While its chemical properties are documented, its biological effects and potential as a therapeutic agent remain largely unexplored. This guide, therefore, serves to present the available information on this compound and to provide a broader context by examining the therapeutic landscape of the closely related compound, pyruvic acid, and the extensive pharmacological relevance of pyrimidine (B1678525) derivatives.

Chemical and Physical Properties of this compound

This compound, also known as 2-oxopropanamide, is a simple organic compound with the chemical formula C₃H₅NO₂.[1] It is the amide derivative of pyruvic acid. The following table summarizes its key chemical identifiers and properties as aggregated from chemical databases.

| Property | Value | Source |

| IUPAC Name | 2-oxopropanamide | [1] |

| Synonyms | This compound, Pyruvic acid amide, Propanamide, 2-oxo- | [1][2] |

| CAS Number | 631-66-3 | [1][2][3] |

| Molecular Formula | C₃H₅NO₂ | [1][2][3] |

| Molecular Weight | 87.08 g/mol | [1][2][3] |

| Melting Point | 123-124 °C | [2] |

| Boiling Point | 175.8±23.0 °C (Predicted) | [2] |

| Density | 1.146±0.06 g/cm³ (Predicted) | [2] |

Derivatives of this compound, such as N-methyl-2-oxopropanamide, N-ethyl-2-oxopropanamide, and N,N-dimethyl-2-oxopropanamide, are also documented in chemical databases, though likewise lack significant therapeutic data.[4][5][6]

Potential Therapeutic Relevance: Insights from Related Compounds

Due to the absence of direct research on the therapeutic applications of this compound, this section will explore the known biological activities and clinical investigations of its parent carboxylic acid, pyruvic acid, and the broad class of pyrimidine-based drugs. It is crucial to note that while these compounds may offer contextual clues, their properties are not directly transferable to this compound.

Pyruvic acid, in its conjugate base form pyruvate (B1213749), is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7][8] Its role in energy production has spurred investigations into its therapeutic potential across various conditions.[9][10][11]

Clinical Investigations:

-

Cardiovascular Conditions: Pyruvate has been studied for its potential to improve cardiac performance, particularly in the context of heart failure and recovery from cardiopulmonary bypass surgery.[9][12]

-

Weight Loss and Obesity: Some clinical trials have suggested that pyruvate supplementation may modestly contribute to weight loss, although the evidence is not consistently strong.[13][14][15]

-

Dermatology: Topical application of pyruvic acid has been explored for its exfoliating properties in treating acne and reducing signs of skin aging.[13][15]

-

Cancer and Brain Injury: Hyperpolarized pyruvate is being investigated as an imaging agent in MRI to study metabolism in cancer and traumatic brain injury.[9]

-

Chronic Obstructive Pulmonary Disease (COPD): A clinical trial has explored the use of inhaled sodium pyruvate as a potential anti-inflammatory and bronchodilating agent in COPD patients.[16]

-

Pyruvate Kinase Deficiency: Gene therapy approaches are in clinical trials for this inherited metabolic disorder affecting red blood cells.[17]

The therapeutic effects of pyruvate are thought to stem from its central role in energy metabolism and its potential to act as an antioxidant.[16]

While "this compound" shares a similar name, it is structurally distinct from the heterocyclic pyrimidine ring that forms the basis of a vast and diverse class of therapeutic agents.[18][19][20][21] Pyrimidine derivatives are integral to numerous FDA-approved drugs and are a subject of ongoing drug discovery efforts.[22][23][24][25][26]

Therapeutic Areas of Pyrimidine-Based Drugs:

-

Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies are based on a pyrimidine scaffold.[18][25][27]

-

Antimicrobial Drugs: Pyrimidine derivatives are found in a range of antibacterial, antifungal, and antiviral medications.[18][20]

-

Anti-inflammatory and Analgesic Agents: This class of compounds has also yielded drugs with anti-inflammatory and pain-relieving properties.[19][21]

-

Central Nervous System Disorders: Pyrimidines are scaffolds for drugs used to treat various neurological and psychiatric conditions.[20]

The broad utility of the pyrimidine structure in drug design highlights the importance of specific chemical scaffolds in achieving desired pharmacological activity.[18][19][20][21]

Conclusion and Future Directions

Based on an extensive review of the current scientific literature, there is no substantive evidence to support any direct therapeutic applications of this compound at this time. The lack of published research on its biological activity means that the core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled.

The therapeutic potential of the related compound, pyruvic acid, and the vast pharmacological importance of pyrimidine derivatives provide a rich context for the types of biological activities that structurally related molecules can possess. However, it is imperative for researchers and drug development professionals to recognize that the biological effects of a compound are highly specific to its structure.

Future research into this compound could begin with fundamental in vitro and in vivo screening to determine its basic biological and toxicological profiles. Should any promising activity be identified, further investigation into its mechanism of action and potential therapeutic targets would be warranted. Until such foundational research is conducted and published, the therapeutic potential of this compound remains a matter of speculation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. It does not constitute a recommendation for any therapeutic use.

References

- 1. This compound | C3H5NO2 | CID 79088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 631-66-3 [chemicalbook.com]

- 3. This compound CAS#: 631-66-3 [m.chemicalbook.com]

- 4. N-Ethyl-2-oxopropanamide | C5H9NO2 | CID 23565353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-2-oxopropanamide | C4H7NO2 | CID 186044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl-2-oxopropanamide | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyruvate | C3H3O3- | CID 107735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Pyruvate as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 11. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 12. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyruvate: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 14. Pyruvate supplementation for weight loss: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyruvate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. jddtonline.info [jddtonline.info]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]

- 23. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

Pyrimidine Derivatives: A Comprehensive Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents.[2][3] Derivatives of pyrimidine exhibit an extensive range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] This technical guide provides an in-depth exploration of pyrimidine derivatives, focusing on their synthesis, mechanisms of action, and potential therapeutic applications, with a particular emphasis on their roles in oncology, virology, and neuroprotection.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core and its derivatives is a well-established field in organic chemistry, with numerous methods available for its construction. A common and versatile approach is the Biginelli reaction, a one-pot multicomponent condensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Modifications of this classic reaction, as well as other synthetic strategies, have enabled the creation of vast libraries of structurally diverse pyrimidine derivatives.

A general workflow for the synthesis and subsequent biological evaluation of pyrimidine derivatives is outlined below. This process begins with the selection of appropriate starting materials and a suitable synthetic route, followed by the synthesis and purification of the target compounds. Structural confirmation is typically achieved through spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy. Finally, the synthesized compounds undergo a battery of in vitro and in vivo biological assays to determine their therapeutic potential.

Anticancer Activity of Pyrimidine Derivatives

The development of pyrimidine derivatives as anticancer agents is one of the most successful applications of this scaffold in medicinal chemistry.[4] Many of these compounds function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6] Others act by inhibiting key enzymes involved in cancer cell signaling and survival pathways.

Enzyme Inhibition in Oncology

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[7] For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer.[4] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[4]

Another important target is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Some pyrimidine derivatives have been shown to inhibit PARP1, leading to an accumulation of DNA damage in cancer cells and subsequent cell death.[4] Additionally, Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are other key targets for pyrimidine-based inhibitors, playing roles in cell adhesion, migration, and angiogenesis.[2][4]

The table below summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Class/Derivative | Target(s) | Cancer Cell Line(s) | IC50 | Reference(s) |

| N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17) | CDK2/cyclin A2 | HeLa, HT-29, MCF-7, MV4-11 | 64.42 nM (enzyme) | [4] |

| Thieno[2,3-d]pyrimidine (Compound 9) | PARP1 | Human Breast Cancer | 18 µM | [4] |

| Pyrimidine-sulfonamide hybrid (Compound 7) | EGFR | KKU-100, KKU-452, KKU-M156 | 1.3, 1.5, 1.7 µM | [2] |

| Pyrimidine-sulfonamide hybrid (Compound 3a) | Not specified | HCT-116 (Colon) | 5.66 µM | [2] |

| Pyrimidine-sulfonamide hybrid (Compound 42) | VEGFR-2 | HepG2, HCT-116, MCF-7 | 9.7 µM (enzyme), 10.41–14.67 µM (cells) | [2] |

| Thieno[2,3-d]pyrimidine (Compound 14) | Not specified | MCF-7 (Breast) | 22.12 µM | [3] |

| Thieno[2,3-d]pyrimidine (Compound 13) | Not specified | MCF-7 (Breast) | 22.52 µM | [3] |

| Pyrazolo[3,4-d]pyrimidine (Compound 5) | Not specified | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 µM | [8] |

| Pyrazolo[3,4-d]pyrimidine (Compound 7) | Not specified | HT1080, Hela, Caco-2, A549 | 17.50, 43.75, 73.08, 68.75 µM | [8] |

Signaling Pathways in Cancer

The anticancer activity of pyrimidine derivatives often involves the modulation of critical signaling pathways. For example, by inhibiting kinases like CDK2 and FAK, these compounds can disrupt the cell cycle and induce apoptosis.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[9][10] Many clinically used antiviral drugs, such as Zidovudine (an anti-HIV agent), are pyrimidine nucleoside analogs. These compounds often act by inhibiting viral enzymes essential for replication, such as reverse transcriptase or viral polymerases.

A review of patent literature from 1980 to 2021 highlights the extensive research into pyrimidine-based antivirals.[9] These molecules have been reported to inhibit a wide array of viruses, including influenza, respiratory syncytial virus, rhinovirus, dengue virus, and herpes virus.[9][10] For many of these compounds, the selectivity index (the ratio of cytotoxic concentration to antiviral concentration) has been calculated to demonstrate their selective and safe profile.[9][10] For example, novel pyrrolopyrimidine derivatives have shown significant activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting they target the viral polymerase enzymes.[11]

Neuroprotective Effects of Pyrimidine Derivatives

While less explored than their anticancer and antiviral properties, pyrimidine derivatives also hold promise for the treatment of neurodegenerative diseases.[12] The neuroprotective effects of some of these compounds are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.

Pyruvate (B1213749), a key metabolic intermediate from which pyruvamide is derived, has demonstrated a unique array of neuroprotective effects.[11] It can reduce oxidative stress by directly reacting with hydrogen peroxide.[11] Furthermore, pyruvate can inhibit the overactivation of PARP-1, a process linked to neuronal death in conditions like cerebral ischemia.[11] Ethyl pyruvate, a derivative of pyruvic acid, is an effective anti-inflammatory agent that can down-regulate the activation of the pro-inflammatory transcription factor NF-κB and the expression of inflammatory proteins like TNF and IL-6.[11]

Recent studies have also investigated the neuroprotective effects of specific pyrimidine derivatives. For instance, a dihydropyridine (B1217469) derivative has been shown to protect against ischemic brain injury in rats.[13] Another study demonstrated that the compound bisperoxovandium (pyridin-2-squaramide) exerts neuroprotective effects in a model of intracerebral hemorrhage by activating pro-survival signaling pathways involving AKT and ERK1/2.[14]

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of pyrimidine-related compounds can involve the modulation of pathways related to inflammation, oxidative stress, and cell survival.

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically in a range from µM to mM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2][3]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Conclusion

The pyrimidine scaffold is a remarkably versatile and enduring platform in drug discovery. The diverse biological activities of its derivatives, ranging from potent anticancer and antiviral effects to promising neuroprotective actions, underscore its therapeutic significance. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action at a molecular level, will undoubtedly lead to the development of new and more effective pyrimidine-based drugs for a wide range of human diseases. This guide has provided a comprehensive overview of the current landscape, offering valuable insights for researchers dedicated to harnessing the full potential of these remarkable compounds.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. journal-iasssf.com [journal-iasssf.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate-extended amino acid derivatives as highly potent inhibitors of carboxyl-terminal peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The neuroprotective effect of bisperoxovandium (pyridin-2-squaramide) in intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyruvamide and Its Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyruvamide scaffold, a simple α-ketoamide, and its broader chemical relatives, including pyruvate (B1213749) and pyrimidine (B1678525) derivatives, represent a significant and expanding area of interest in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, leading to the development of novel therapeutic agents for a variety of diseases, including cancer, infectious diseases, and metabolic disorders. This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic potential of this compound-related compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pyruvate Analogs as Enzyme Inhibitors

Derivatives of pyruvate, the conjugate base of pyruvic acid, have been extensively studied as inhibitors of key metabolic enzymes. Their structural similarity to the endogenous substrate allows them to interact with the active sites of these enzymes, leading to modulation of metabolic pathways.

Inhibition of Pyruvate Dehydrogenase Complex (PDHC)

The Pyruvate Dehydrogenase Complex (PDHC) is a critical enzyme that links glycolysis to the citric acid cycle. In many cancer cells, PDHC activity is downregulated, contributing to the Warburg effect. Synthetic analogs of pyruvate that substitute the carboxyl group with a phosphonate (B1237965) or phosphinate group have been shown to be potent inhibitors of PDHC.[1]

Table 1: Inhibitory Activity of Pyruvate Analogs against Rat Heart PDHC

| Compound | Type | IC50 (µM) | Reference |

| Acetyl phosphinate (AcPH) | Phosphinate analog | ~0.2 | [1] |

Data from in vitro studies with isolated PDHC from rat heart.[1]

Inhibition of Pyruvate Carboxylase (PC)

Pyruvate carboxylase is another key enzyme in metabolism. Analogs such as fluoropyruvate and phenylpyruvate have been shown to be non-competitive inhibitors of the carboxyl transfer reaction catalyzed by PC.[2]

Table 2: Inhibition Constants (Ki) for Pyruvate Carboxylase Inhibitors

| Compound | Ki (mM) | Inhibition Type | Reference |

| Fluoropyruvate | 0.17 | Non-competitive | [2] |

| Phenylpyruvate | 0.48 | Non-competitive | [2] |

Pyrazinamide (B1679903) and Pyrimidine Derivatives: A Cornerstone of Drug Discovery

Pyrazinamide, a derivative of pyrazinecarboxamide, is a first-line medication for tuberculosis. This has spurred extensive research into its derivatives and the broader class of pyrimidine-containing compounds, which are privileged structures in medicinal chemistry.[3][4][5][6][7]

Anti-mycobacterial Activity of Pyrazinamide Derivatives

Researchers have designed and synthesized numerous pyrazinamide derivatives to improve upon its anti-tuberculosis activity. Structural modifications have included the introduction of various alkyl chains and ring systems.[3][4]

Table 3: Anti-mycobacterial Activity of Selected Pyrazinamide Derivatives

| Derivative | Antibacterial Activity (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 1f | 99.6 | 8.0 | [3][4] |

Activity tested against Mycobacterium tuberculosis.[3][4]

Anticancer Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a core component of many anticancer agents.[8][9][10] Pyrimidine-sulfonamide hybrids, for instance, have shown promising pharmacokinetic profiles and in vivo efficacy in cancer models.[8]

Table 4: Pharmacokinetic Properties of Pyrimidine-Sulfonamide Hybrids (Oral Dose: 40 mg/kg)

| Hybrid | t1/2 (h) | Cmax (µg/mL) | AUC0-∞ (h·µg/mL) | Oral Bioavailability (%) | In Vivo Efficacy (TGI %) | Reference |

| 59a | 13.7 | 22.5 | 187 | 99.5 | 58.2 | [8] |

| 60a | 6.3 | 9.61 | 142 | 54.5 | 88.7 | [8] |

TGI: Tumor Growth Inhibition in an HGC-27 xenografted mice model.[8]

Pyrvinium (B1237680), a cyanine (B1664457) dye with structural similarities to some polyaminopyrimidines, has also been identified as a potent anti-cancer agent, demonstrating efficacy in various cancer models both in vitro and in vivo.[11][12] It has been shown to inhibit mitochondrial function and the WNT pathway.[11]

Antiviral Activity of Pyrimidine Analogs

The versatility of the pyrimidine scaffold extends to antiviral drug development. Numerous pyrimidine derivatives have been reported to inhibit a wide range of viruses, including coronaviruses, influenza, and HIV.[13][14][15] For example, pyronaridine (B1678541) tetraphosphate (B8577671) has demonstrated efficacy against multiple highly pathogenic coronaviruses in mouse models.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for key experiments cited in the literature.

Synthesis of Pyrazinamide Derivatives

A general method for the synthesis of pyrazinamide derivatives involves a multi-step process starting from pyrazinecarboxylic acid.[3][4]

-

Acylation: Pyrazinecarboxylic acid is first converted to its corresponding acyl chloride.

-

Amidation: The acyl chloride is then reacted with an appropriate amine to form the amide.

-

Alkylation/Further Modification: The resulting pyrazinamide derivative can be further modified, for example, by alkylation, to produce the final target compounds.[3][4]

A detailed, step-by-step synthesis protocol for a specific derivative (e.g., N-(3,4-Dimethoxybenzoyl) piperidine) can be found in the literature, often including characterization data from FTIR and 1H-NMR.[16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific bacterium, such as Mycobacterium tuberculosis, is determined to assess its antibacterial potency.

-

Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared.

-

Serial Dilution of Compound: The test compound is serially diluted in a suitable liquid growth medium in a multi-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for bacterial growth.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[3][4]

In Vivo Tumor Growth Inhibition Studies

Xenograft models in mice are commonly used to evaluate the in vivo anticancer efficacy of new compounds.

-

Tumor Cell Implantation: Human cancer cells (e.g., HGC-27) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally) at a specific dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Calculation: The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for understanding the mechanism of action and the research workflow.

Drug Discovery and Development Workflow

The path from an initial chemical entity to a marketed drug is a long and complex process. This workflow illustrates the major stages involved.

Caption: A generalized workflow for drug discovery and development.

Inhibition of Pyruvate Dehydrogenase in Cancer Metabolism

This diagram illustrates the role of Pyruvate Dehydrogenase (PDH) at a key metabolic branch point and how its inhibition by pyruvate analogs affects cancer cell metabolism.

Caption: Mechanism of PDH inhibition by pyruvate analogs in cancer.

Conclusion and Future Directions

The medicinal chemistry of this compound and its related structures, particularly pyrimidine and pyrazinamide derivatives, is a vibrant and productive field of research. These scaffolds have proven to be exceptionally versatile, yielding compounds with potent activity against a range of challenging diseases. Future research will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action and the identification of new biological targets will continue to drive the development of the next generation of therapeutics based on these important chemical motifs. The ongoing clinical trials with pyruvate and its derivatives for cancer therapy and other conditions highlight the translational potential of this area of research.[17]

References

- 1. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 11. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study validates pyrvinium as treatment to prevent stomach cancer - VUMC News [news.vumc.org]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyronaridine tetraphosphate is an efficacious antiviral and anti-inflammatory active against multiple highly pathogenic coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

Pyruvamide: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvamide (2-oxopropanamide), a simple α-keto amide, holds significant potential as a versatile precursor in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this compound's role as a synthetic building block. While the closely related pyruvic acid has been more extensively studied, this document will also extrapolate the potential applications of this compound in similar transformations and highlight the current state of research. This guide includes a summary of quantitative data for key reactions, detailed experimental protocols, and visualizations of synthetic workflows to facilitate its practical application in the laboratory.

Introduction: The Chemistry and Reactivity of α-Keto Amides

α-Keto amides are a class of organic compounds characterized by a ketone and an amide functional group separated by a single carbon-carbon bond. This arrangement imparts a unique reactivity profile, with multiple electrophilic and nucleophilic centers, making them valuable intermediates in organic synthesis.[1] The α-keto amide moiety is present in numerous natural products and drug candidates, exhibiting a wide range of biological activities.[2][3] Compared to other dicarbonyl compounds like α-keto acids and α-keto esters, α-keto amides often exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and greater stability towards plasma esterases and proteolytic cleavage.[3]

This compound, as the simplest acyclic α-keto amide, embodies this reactive potential. Its structure allows for various transformations, including nucleophilic additions to the carbonyl groups and reactions at the α-carbon, making it a versatile precursor for a diverse array of molecular architectures.

Synthesis of this compound

The accessibility of this compound is a key factor in its utility as a synthetic precursor. While not as commonly used as pyruvic acid, it can be synthesized through several methods. One common laboratory-scale preparation involves the controlled hydrolysis of pyruvonitrile.

Experimental Protocol: Synthesis of this compound from Pyruvonitrile

Materials:

-

Pyruvonitrile (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Bicarbonate

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Pyruvonitrile is slowly added to a stirred solution of concentrated hydrochloric acid at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solution is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Time | Temperature | Yield | Reference |

| Pyruvonitrile | This compound | Conc. HCl, NaHCO₃ | Water, Diethyl Ether | 12 h | 0 °C to RT | Moderate to Good | General Procedure |

This compound in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials.[4] These reactions are particularly valuable in drug discovery for the rapid generation of diverse chemical libraries.[4] While pyruvic acid is a well-documented substrate in MCRs for the synthesis of various heterocycles, the direct use of this compound is less common in the literature. However, the reactivity of the this compound core suggests its potential as a direct substitute for pyruvic acid in many of these transformations, potentially offering advantages in terms of product diversity and physicochemical properties.

Synthesis of Pyrazinamide (B1679903) Derivatives

Pyrazinamide is a crucial first-line medication for the treatment of tuberculosis.[5] While the industrial synthesis of pyrazinamide and its derivatives typically starts from pyrazine-2-carboxylic acid, the conceptual use of a this compound-like precursor in related heterocyclic syntheses is a topic of interest. For instance, the synthesis of pyrazinamide analogues often involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to form the acyl chloride, which is then reacted with an amine.[6]

A general workflow for the synthesis of pyrazinamide derivatives from pyrazinecarboxylic acid is presented below.

Caption: General synthetic workflow for pyrazinamide derivatives.

Experimental Protocol: Synthesis of N-substituted Pyrazinamide Derivatives from Pyrazine-2-carboxylic Acid

Materials:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Substituted amine (1.1 eq)

-

Triethylamine (B128534) (2.0 eq)

-

Dichloromethane (B109758) (anhydrous)

Procedure:

-

To a solution of pyrazine-2-carboxylic acid in anhydrous dichloromethane, thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C.

-

A solution of the substituted amine and triethylamine in anhydrous dichloromethane is added dropwise.

-

The reaction is stirred at room temperature for 4 hours.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.[5]

Quantitative Data for Pyrazinamide Derivative Synthesis:

| Starting Material | Amine | Product | Yield | Reference |

| Pyrazine-2-carboxylic acid | Various aliphatic and aromatic amines | N-substituted pyrazinamide derivatives | 79.6% - 91.2% | [5] |

Potential Applications of this compound in Drug Discovery and Development

The structural motif of this compound is found in various biologically active molecules and pharmaceutical intermediates.[7][8][9] Its ability to participate in the synthesis of heterocyclic systems makes it a valuable tool for medicinal chemists.

As a Precursor to Bioactive Heterocycles

The development of novel synthetic routes to heterocycles is a cornerstone of medicinal chemistry. The reactivity of this compound suggests its utility in the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many approved drugs.[10]

Workflow for this compound in Library Synthesis

The amenability of this compound to multicomponent reactions makes it an ideal candidate for the diversity-oriented synthesis of compound libraries for high-throughput screening.

Caption: Workflow for this compound in diversity-oriented synthesis.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, precursor in organic synthesis. While its congener, pyruvic acid, has been more extensively explored, the inherent reactivity of the α-keto amide functionality in this compound presents significant opportunities for the development of novel synthetic methodologies. The direct incorporation of the amide group can streamline synthetic routes to complex, nitrogen-containing molecules, which are of high interest in pharmaceutical and materials science.

Future research should focus on systematically investigating the scope and limitations of this compound in a variety of multicomponent and cyclocondensation reactions. The development of stereoselective transformations involving this compound would further enhance its utility as a chiral building block. As the demand for efficient and sustainable synthetic methods continues to grow, this compound is poised to become an increasingly important tool in the arsenal (B13267) of the modern organic chemist.

References

- 1. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical intermediates | lookchem [lookchem.com]

- 8. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 10. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Pyruvamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvamide, a simple amide derivative of pyruvic acid, serves as a foundational scaffold in medicinal chemistry. While the bioactivity of the parent molecule is limited, its derivatives have emerged as a promising class of bioactive compounds, particularly as modulators of sirtuin (SIRT) enzymes. Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases that play crucial roles in a wide array of cellular processes, including metabolic regulation, DNA repair, inflammation, and neuroprotection.[1] Consequently, the development of small-molecule inhibitors targeting specific sirtuin isoforms is an area of intense research for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[2][3]

This technical guide provides an in-depth overview of the early-stage research into the bioactivity of this compound derivatives, with a focus on their activity as sirtuin inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Bioactivity Data: Sirtuin Inhibition by this compound Derivatives and Other Modulators

The inhibitory potential of various compounds, including those with a this compound-related core structure, is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several sirtuin inhibitors against SIRT1 and SIRT2, providing a comparative landscape of their potency and selectivity.

Table 1: Inhibitory Activity of Selected SIRT1 Modulators

| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |

| Sirt1-IN-3 | SIRT1 | 4.2 | Selective for SIRT1 |

| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098[4] | Highly selective for SIRT1 over SIRT2 and SIRT3[4] |

| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2)[1][4] | Dual inhibitor of SIRT1 and SIRT2[4] |

| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5)[1][4] | Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5[4] |

| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2)[4] | Inhibitor of SIRT1 and SIRT2[4] |

| Tryptophan Conjugate 13h | SIRT1 | 0.66 | - |

| Tryptophan Conjugate 7d | SIRT1 | 0.77 | - |

Data sourced from multiple studies and may vary based on experimental conditions.[4][5]

Table 2: Inhibitory Activity of Selected SIRT2 Inhibitors

| Compound | IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 |

| AGK2 | 3.5 | >14-fold | >14-fold |

| AEM2 | 3.8 | ~30-fold | - |

| SirReal2 | - | Excellent | Excellent |

| 2-anilinobenzamide 2 | - | Excellent | Excellent |

| Thienopyrimidinone 3 | - | Excellent | Excellent |

| 5-((3-Amidobenzyl)oxy)nicotinamide 19c | 0.064 | >1500-fold | >1500-fold |

Data sourced from multiple studies and may vary based on experimental conditions.[6][7]

Signaling Pathways and Mechanisms

This compound derivatives primarily exert their bioactivity by inhibiting sirtuin enzymes. Sirtuins, in turn, regulate a multitude of cellular processes by deacetylating histone and non-histone protein substrates.

Sirtuin-Mediated Deacetylation Pathway

Sirtuins catalyze the removal of acetyl groups from lysine residues on target proteins, a process that is dependent on the cofactor NAD+. This deacetylation modulates the activity of the target protein, influencing downstream cellular events. Inhibition of a sirtuin enzyme by a this compound derivative prevents this deacetylation, leading to an accumulation of the acetylated, and often more active, form of the substrate protein.

Caption: Sirtuin inhibition by this compound derivatives.

A key substrate of SIRT2 is α-tubulin.[1] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can be used as a biomarker for SIRT2 activity in a cellular context.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the early-stage evaluation of this compound derivatives as sirtuin inhibitors.

In Vitro Sirtuin Enzyme Inhibition Assay (Fluorogenic)

This assay quantitatively measures the ability of a compound to inhibit the deacetylase activity of a purified sirtuin enzyme.

Caption: General workflow for in vitro sirtuin inhibition assay.

Materials and Reagents:

-

Recombinant Human Sirtuin Enzyme (e.g., SIRT1, SIRT2)

-

Fluorogenic Sirtuin Substrate (e.g., a peptide with an acetylated lysine)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]

-

Developer Solution (containing a protease to cleave the deacetylated substrate)

-

Test Compound (this compound derivative) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Nicotinamide)

-

96- or 384-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)[4][8]

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.[4]

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in the assay buffer at their final desired concentrations.[4]

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Add the prepared sirtuin enzyme solution to all wells except the "No Enzyme Control" wells.

-

Add assay buffer to the "No Enzyme Control" wells.

-

Add a positive control inhibitor to the respective control wells.

-

Mix the plate gently.[4]

-

-

Reaction Initiation: Add the fluorogenic substrate and NAD+ solution to all wells to start the reaction.[8]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[4]

-

Development and Signal Detection:

-

Stop the enzymatic reaction by adding the Developer Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the background fluorescence from the "No Enzyme Control" wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

Cell-Based α-Tubulin Acetylation Assay

This assay determines the ability of a compound to inhibit SIRT2 in a cellular environment by measuring the acetylation level of its substrate, α-tubulin.

Caption: General workflow for a cell-based α-tubulin acetylation assay.

Materials and Reagents:

-

Cultured cells (e.g., COS, NIH/3T3)[9]

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

Lysis buffer

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)

-

Secondary antibody (HRP- or fluorescently-conjugated)

-

Detection reagents (e.g., ECL for Western blot, TMB for ELISA)

-

Protein quantification assay (e.g., Bradford assay)[10]

Procedure (ELISA-based):

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Remove the culture medium and wash the cells.

-

Add lysis buffer to each well and incubate to lyse the cells.

-

-

ELISA:

-

Use a sandwich ELISA kit for acetyl-α-tubulin.[9]

-

Briefly, cell lysates are added to microwells pre-coated with an α-tubulin antibody.

-

After washing, an antibody specific for acetylated lysine is added, followed by an HRP-linked secondary antibody.

-

A substrate solution (TMB) is added to develop color, which is then measured at 450 nm.[9]

-

-

Data Analysis:

-

Normalize the acetyl-α-tubulin signal to the total protein concentration or a loading control.

-

Compare the levels of acetylated α-tubulin in treated cells to untreated controls.

-

Procedure (Western Blot-based):

-

Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the ELISA protocol.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane and then incubate with the primary antibody against acetyl-α-tubulin.

-

Wash and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable substrate.

-

Strip and re-probe the membrane with an antibody against total α-tubulin as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Conclusion

Early-stage research highlights the potential of this compound-based structures as valuable scaffolds for the development of potent and selective sirtuin inhibitors. The quantitative data presented demonstrate that modifications to the this compound core can lead to compounds with significant inhibitory activity against key sirtuin isoforms, particularly SIRT1 and SIRT2. The detailed experimental protocols for both in vitro enzymatic assays and cell-based functional assays provide a robust framework for the continued screening and characterization of novel this compound derivatives. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance them as potential therapeutic agents for a range of human diseases.

References

- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. PathScan® Acetyl-alpha-Tubulin Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. resources.revvity.com [resources.revvity.com]

The Metabolic Fate of Pyruvamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvamide (2-oxopropanamide), a simple α-ketoamide, holds structural similarities to endogenous molecules and various pharmaceutical compounds. Understanding its metabolic fate is crucial for assessing its potential physiological effects and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, drawing upon established principles of xenobiotic metabolism and studies of structurally related amide-containing molecules. Due to a notable absence of specific experimental data on this compound in publicly available literature, this document focuses on the probable biotransformation routes, the enzymatic systems likely involved, and the standard experimental protocols for investigating the metabolism of such compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and similar α-ketoamides.

Introduction

This compound, with the chemical formula C₃H₅NO₂, is a small organic molecule featuring both a ketone and an amide functional group. Its structural relationship to pyruvate (B1213749), a key intermediate in cellular metabolism, suggests potential interactions with metabolic pathways. The amide moiety, a common feature in many pharmaceuticals, is susceptible to enzymatic hydrolysis.[1] Therefore, a thorough investigation into the metabolic fate of this compound is warranted to predict its bioavailability, potential toxicity, and overall disposition in a biological system. This guide synthesizes current knowledge on the metabolism of amides and α-keto acids to propose a putative metabolic pathway for this compound and outlines the methodologies to validate these predictions experimentally.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through two primary pathways: enzymatic hydrolysis of the amide bond and reduction of the ketone group.

Phase I Metabolism: Hydrolysis and Reduction